molecular formula C23H24N2O6S2 B2680094 (E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide CAS No. 861427-86-3

(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide

Cat. No. B2680094
CAS RN: 861427-86-3
M. Wt: 488.57
InChI Key: YOSLWYIIIOSSHQ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity

Researchers have synthesized novel derivatives related to the compound and evaluated their hypoglycemic activity, demonstrating significant efficacy in reducing blood sugar levels in animal models. These studies highlight the potential of such compounds in diabetes management (Nikaljea, Choudharia, & Une, 2012), (Nikalje, Deshp, & Une, 2012).

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been explored, showing effectiveness against various bacterial and fungal pathogens. This suggests the compound's relevance in developing new antimicrobial agents to combat resistant strains (Krátký, Vinšová, & Stolaříková, 2017).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds aids in deciphering the molecular basis of their biological activity and improving drug design strategies. Studies have detailed the crystal structures, offering insights into their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Anti-inflammatory and Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their anti-inflammatory and anticancer activities. These compounds have shown promising results in inhibiting inflammation and tumor growth in various models, indicating their potential in treating inflammatory diseases and cancer (Ma et al., 2011), (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-28-16-6-4-14(10-18(16)29-2)8-9-25-22(27)20(33-23(25)32)12-15-5-7-17(19(11-15)30-3)31-13-21(24)26/h4-7,10-12H,8-9,13H2,1-3H3,(H2,24,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSLWYIIIOSSHQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.